molecular formula C17H34ClNO4 B094770 (+/-)-Decanoylcarnitine chloride CAS No. 18822-87-2

(+/-)-Decanoylcarnitine chloride

Cat. No. B094770
CAS RN: 18822-87-2
M. Wt: 351.9 g/mol
InChI Key: KETNUEKCBCWXCU-UHFFFAOYSA-N
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Description

(+/-)-Decanoylcarnitine chloride is a compound related to carnitine, which is a substance that plays a significant role in the metabolism of lipids. Carnitine, specifically L-carnitine, is essential for the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The compound , decanoylcarnitine, is an acylcarnitine ester and can be considered a derivative of carnitine that is involved in similar metabolic processes.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of (+/-)-decanoylcarnitine chloride is not directly discussed in the papers, it can be deduced that the molecule consists of a carnitine backbone with a decanoyl group attached. The chloride indicates the presence of a counterion, which is common in the formation of salts for improved stability or solubility of organic compounds.

Chemical Reactions Analysis

The papers provided do not describe specific chemical reactions involving (+/-)-decanoylcarnitine chloride. However, the compound's role in metabolism suggests that it would participate in reactions within the mitochondria, particularly the transport of fatty acids into the mitochondria for energy production. The reversible inhibition of fatty acid oxidation and ketogenesis by (+)-decanoylcarnitine, as mentioned in the first paper, indicates that the compound can interact with enzymes involved in these metabolic pathways .

Physical and Chemical Properties Analysis

Relevance to Diabetic Ketoacidosis and Type 2 Diabetes

The first paper discusses the use of (+)-decanoylcarnitine in the context of diabetic ketoacidosis (DKA), a severe complication of diabetes characterized by high levels of ketones in the blood. The study found that (+)-decanoylcarnitine effectively inhibited hepatic ketogenesis and rapidly reversed ketosis in diabetic rats, suggesting potential therapeutic applications for DKA . The second paper does not directly address (+/-)-decanoylcarnitine chloride but provides context on the role of carnitine in lipid and glucose metabolism, which is relevant to the understanding of how decanoylcarnitine might influence these processes in diabetes .

Scientific Research Applications

  • Treatment of Diabetic Ketoacidosis : "(+)-Decanoylcarnitine" has been shown to inhibit hepatic ketogenesis and cause rapid reversal of ketosis in diabetic rats. This suggests its potential application in treating conditions like diabetic ketoacidosis (McGarry & Foster, 1973).

  • Inhibiting Ketogenesis : Studies have demonstrated that "(+)-Decanoylcarnitine" can effectively inhibit ketogenesis, a metabolic process where ketone bodies are produced from fatty acids. This inhibition is not due to a detergent action but is specific to the compound, indicating its potential therapeutic applications (McGarry & Foster, 1974).

  • Quantification in Biological Samples : A method was developed for quantifying carnitine and acylcarnitines, including decanoylcarnitine, in plasma samples. This is crucial for research and diagnosing metabolic disorders (Morand et al., 2013).

  • Diagnostic Biomarker in Cancer : Decanoylcarnitine has been identified as a potential diagnostic and therapeutic biomarker in esophageal squamous cell carcinoma, especially in monitoring treatment responses (Xu et al., 2013).

  • Mitochondrial Fatty Acid Transport : "(+)-Decanoylcarnitine" was found to be a potent inhibitor of the carnitine-acylcarnitine translocase in mitochondria, which is involved in fatty acid transport. This offers insights into metabolic regulation and mitochondrial function (Baillet et al., 2000).

  • Micelle Formation in Glycerol : Acylcarnitine chlorides, including decanoylcarnitine, form micelles in glycerol. This has implications for understanding the properties and interactions of acylcarnitines in different solvents (Ionescu & Fung, 1981).

  • Biomarker in Cardioembolic Stroke : Decanoylcarnitine was identified as a novel biomarker for cardioembolic stroke and stroke recurrence, highlighting its potential in clinical diagnostics and therapy (Seo et al., 2018).

  • Exercise Metabolism : Medium-chain acylcarnitines, including decanoylcarnitine, are significant markers in plasma during moderate exercise, suggesting a role in lipid oxidation and energy metabolism (Lehmann et al., 2010).

  • Gluconeogenesis Inhibition : "(+)-Decanoylcarnitine" inhibits the stimulation of gluconeogenesis by fatty acids in rat liver, indicating its potential in regulating carbohydrate and fatty acid metabolism (Williamson et al., 1968).

  • Neurological Applications : The neuroprotective effects of acetyl-L-carnitine, which contains carnitine, have been studied in models of stroke and Alzheimer's disease, suggesting possible applications of acylcarnitines in neurological disorders (Pettegrew et al., 2000).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling practices of the compound .

Future Directions

This involves discussing potential applications, ongoing research, and areas of interest for future studies .

properties

IUPAC Name

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNUEKCBCWXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Decanoylcarnitine chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Hayashi, T Sakai, Y Hasegawa… - Journal of controlled …, 1999 - Elsevier
We examined the action mechanisms of enhancers that improve paracellular drug transport. For sodium caprate (C10), the increase in the intracellular calcium level was considered to …
Number of citations: 92 www.sciencedirect.com
PC Foster, E Bailey - Enzyme, 1976 - karger.com
… L-Palmitoylcarnitine chloride and DL-decanoylcarnitine chloride were purchased from Inter national Enzymes, Windsor, Berks. [U-14C]-palnritate was obtained from the Radio chemical …
Number of citations: 39 karger.com
M Antonelli, M Holčapek, D Wolrab - Journal of Chromatography A, 2022 - Elsevier
The applicability of ultrahigh-performance supercritical fluid chromatography coupled with mass spectrometry (UHPSFC/MS) for the qualitative analysis of metabolites with a wide …
Number of citations: 7 www.sciencedirect.com
S Magiera, J Baranowski - Journal of pharmaceutical and biomedical …, 2015 - Elsevier
A method using semi-automatic microextraction by packed sorbent (eVol ® -MEPS) and hydrophilic interaction chromatography–ultra-high-performance liquid chromatography–tandem …
Number of citations: 30 www.sciencedirect.com
AK Ghoshal, T Guo, N Soukhova, SJ Soldin - Clinica chimica acta, 2005 - Elsevier
BACKGROUND: Tandem mass spectrometry (MS/MS) is being increasingly used to identify and measure acylcarnitines in blood and urine of children suspected of having fatty …
Number of citations: 54 www.sciencedirect.com
EC Laiakis, TD Mak, S Anizan… - Radiation …, 2014 - meridian.allenpress.com
The emergence of the threat of radiological terrorism and other radiological incidents has led to the need for development of fast, accurate and noninvasive methods for detection of …
Number of citations: 83 meridian.allenpress.com
EH Harrison, DB McCormick - Archives of biochemistry and biophysics, 1974 - Elsevier
dl-[1,6- 14 C]Lipoic acid was synthesized and administered to rats or incubated in vitro with rat liver systems. The urinary excretion of radioactivity after labeled lipoate was administered …
Number of citations: 92 www.sciencedirect.com
SH Adams, CL Hoppel, KH Lok, L Zhao… - The Journal of …, 2009 - academic.oup.com
Inefficient muscle long-chain fatty acid (LCFA) combustion is associated with insulin resistance, but molecular links between mitochondrial fat catabolism and insulin action remain …
Number of citations: 626 academic.oup.com
SH Adams, CL Hoppel, KH Lok, L Zhao, SW Wong… - researchgate.net
Inefficient muscle long-chain fatty acid (LCFA) combustion is associated with insulin resistance, but molecular links between mitochondrial fat catabolism and insulin action remain …
Number of citations: 0 www.researchgate.net
V Koprivica - 2006 - search.proquest.com
Injury to the vertebrate central nervous system (CNS) causes permanent deficits due to the inability of neurons to regenerate lost connections. Many studies have implicated the CNS …
Number of citations: 2 search.proquest.com

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